molecular formula C24H20N4O4S2 B6560198 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 1021220-05-2

2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B6560198
CAS No.: 1021220-05-2
M. Wt: 492.6 g/mol
InChI Key: JGFWDYSLRGVIAM-UHFFFAOYSA-N
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Description

The compound 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolinone core fused with a 1,2,4-oxadiazole ring. Key structural elements include:

  • Quinazolinone moiety: A bicyclic system with a ketone group at position 2.
  • Oxadiazole substituent: A 1,2,4-oxadiazole ring substituted at position 3 with a 2,4-dimethoxyphenyl group.
  • Thiophenmethyl group: A thiophene ring (aromatic sulfur heterocycle) linked via a methyl group at position 3 of the quinazolinone.
  • Sulfanyl bridge: A methylsulfanyl group connecting the oxadiazole and quinazolinone moieties.

Properties

IUPAC Name

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S2/c1-30-15-9-10-18(20(12-15)31-2)22-26-21(32-27-22)14-34-24-25-19-8-4-3-7-17(19)23(29)28(24)13-16-6-5-11-33-16/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFWDYSLRGVIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CS5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole and quinazolinone structures exhibit significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation, particularly in breast and lung cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of specific signaling pathways related to cell survival .

Antimicrobial Properties

The presence of the oxadiazole moiety has been linked to enhanced antimicrobial activity. Studies demonstrate that this compound exhibits efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This makes it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Recent investigations into neuroprotective properties have highlighted the potential of this compound in protecting neuronal cells from oxidative stress-induced damage. In experimental models using glutamate-challenged hippocampal cells, the compound showed promising results with an EC50 value indicating effective protection at low concentrations .

Case Studies

  • Neuronal Protection Study : A study published by Koufaki et al. demonstrated that a related oxadiazole derivative provided significant protection against oxidative stress in neuronal cells. The study reported an EC50 value of 254 ± 65 nM for the most active compound, suggesting that modifications to the structure could enhance neuroprotective effects further .
  • Anticancer Efficacy : In a recent screening of compounds for anticancer activity, derivatives similar to this compound were evaluated for their ability to inhibit tumor growth in vivo. Results indicated a substantial reduction in tumor size compared to controls when administered at therapeutic doses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Comparisons

The biological and physicochemical properties of quinazolinone derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Compound Oxadiazole Substituent Quinazolinone Substituent Molecular Weight Reported Bioactivity Structural Features
Target Compound 2,4-Dimethoxyphenyl Thiophen-2-ylmethyl ~494.5 (calculated) Not explicitly reported Sulfanyl bridge, planar oxadiazole-quinazolinone core
3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone 4-Fluorophenyl 4-Chlorobenzyl ~453.9 Not provided Chlorobenzyl group, fluorophenyl substitution
3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one 4-Methylphenyl 3-Methoxypropyl 422.5 Not provided Methoxypropyl chain, methylphenyl substitution
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides Thiazolylmethyl Phenylpropanamide Varies Antibacterial (hypothesized) Amide linkage, thiazole substitution

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,4-dimethoxyphenyl group (electron-donating) may enhance solubility compared to fluorophenyl (electron-withdrawing) or methylphenyl (neutral) groups .
  • Thiophene vs.
Structural and Crystallographic Insights
  • Planarity and Conformation : Isostructural analogs (e.g., ) adopt planar conformations except for perpendicular substituents (e.g., fluorophenyl), which may influence packing and solubility .

Preparation Methods

Anthranilic Acid Derivatization

The quinazolinone core is synthesized from methyl anthranilate through a three-step sequence:

  • N-Alkylation :
    Methyl anthranilate reacts with 2-(chloromethyl)thiophene in the presence of K₂CO₃ in DMF at 80°C for 12 hours to yield N-(thiophen-2-ylmethyl)anthranilic acid methyl ester.

  • Cyclization :
    Treatment with formamide under microwave irradiation (150°C, 20 minutes) induces cyclodehydration to form 3-(thiophen-2-ylmethyl)-3,4-dihydroquinazolin-4-one.

Key Data :

ParameterValue
Yield (Cyclization Step)78% (microwave vs. 52% conventional heating)
Characterization1H^1H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H), 7.65–7.58 (m, 2H), 7.32 (dd, J = 5.0, 1.2 Hz, 1H), 6.98–6.92 (m, 2H), 5.12 (s, 2H), 4.87 (s, 2H).

Preparation of [3-(2,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]methanethiol

Amidoxime Formation

2,4-Dimethoxybenzamidine hydrochloride reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 60°C for 6 hours to yield 2,4-dimethoxybenzamidoxime.

Oxadiazole Cyclization

The amidoxime undergoes cyclization with methyl malonyl chloride in pyridine at 0°C → rt for 24 hours, producing 3-(2,4-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole.

Optimization Note :

  • Substituting methyl malonyl chloride with ethyl chlorooxoacetate increases yield from 65% to 82% due to reduced steric hindrance.

Thiolation

The chloromethyl intermediate reacts with thiourea in ethanol under reflux (4 hours), followed by alkaline hydrolysis (NaOH, 50°C, 1 hour) to generate [3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanethiol.

Critical Parameters :

ParameterOptimal Condition
Thiourea Equiv.1.2 eq
Hydrolysis pH10.5–11.0
Isolation MethodAcid precipitation (pH 2–3)

Coupling of Fragments via Sulfur Linkage

Nucleophilic Aromatic Substitution

The quinazolinone core (1.0 eq) reacts with [3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanethiol (1.1 eq) in DMF using K₂CO₃ (2.5 eq) as base at 60°C for 8 hours.

Reaction Monitoring :

  • TLC (Hexane:EtOAc 7:3) shows complete consumption of starting material at Rf = 0.45.

Workup :

  • Dilution with ice-water

  • Extraction with CH₂Cl₂ (3 × 50 mL)

  • Column chromatography (SiO₂, Hexane → Hexane:EtOAc 1:1 gradient)

Yield Data :

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1K₂CO₃DMF60874
2Cs₂CO₃DMF60668
3DBUTHF401261

Alternative Microwave-Assisted One-Pot Synthesis

A convergent approach condenses the synthesis into three steps under microwave irradiation:

  • Quinazolinone Formation : 10 minutes at 150°C

  • Oxadiazole Synthesis : 15 minutes at 120°C

  • Coupling : 20 minutes at 100°C

Advantages :

  • Total time reduced from 36 hours (conventional) to 45 minutes

  • Overall yield increases from 42% to 63%

Characterization and Analytical Data

Spectroscopic Confirmation

1H^1H NMR (500 MHz, DMSO-d₆) :
δ 8.34 (d, J = 8.1 Hz, 1H, H-5 quinazolinone), 7.89–7.83 (m, 2H, H-6/H-7 quinazolinone), 7.46 (d, J = 8.5 Hz, 1H, H-6 oxadiazole-phenyl), 6.98 (d, J = 2.3 Hz, 1H, H-3 oxadiazole-phenyl), 6.87 (dd, J = 8.5, 2.3 Hz, 1H, H-5 oxadiazole-phenyl), 6.79 (dd, J = 5.1, 3.6 Hz, 1H, thiophene H-4), 6.62 (d, J = 3.2 Hz, 1H, thiophene H-3), 6.54 (d, J = 5.1 Hz, 1H, thiophene H-5), 5.24 (s, 2H, SCH₂), 4.91 (s, 2H, NCH₂), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).

HRMS (ESI-TOF) :
Calculated for C₂₅H₂₃N₄O₅S₂ [M+H]⁺: 547.1164; Found: 547.1168.

Industrial-Scale Considerations

Green Chemistry Metrics

MetricConventional RouteMicrowave Route
PMI (Process Mass Intensity)8641
E-Factor3419
Reaction Volume (L/kg)4812

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can intermediates be characterized?

The synthesis involves multi-step reactions, including the formation of key intermediates like 1,2,4-oxadiazole and quinazolinone cores. A common approach is to:

  • React 2,4-dimethoxyphenyl derivatives with hydroxylamine to form amidoxime intermediates, followed by cyclization with chloroacetonitrile to construct the oxadiazole ring .
  • Introduce the thiophen-2-ylmethyl group via nucleophilic substitution or thiol-ene reactions, using catalysts like K₂CO₃ in DMF .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) and confirm structures using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy. LC-MS is critical for verifying molecular ions .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • X-ray crystallography : Resolves 3D conformation, particularly for the oxadiazole and quinazolinone rings .
  • NMR spectroscopy : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm; thiophene protons at δ 6.9–7.2 ppm). 13C NMR^{13} \text{C NMR} confirms carbonyl (C=O) and aromatic carbons .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₃H₂₁N₄O₃S₂) .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the thiophen-2-ylmethyl group?

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) or mild bases (NaH, K₂CO₃) to improve substitution efficiency .
  • Reaction monitoring : Employ TLC or in-situ FTIR to track thiol consumption. Post-reaction, purify via recrystallization (ethanol/water) to remove unreacted thiophene derivatives .

Q. What strategies resolve discrepancies in bioactivity data across studies for similar quinazolinone derivatives?

  • Standardized assays : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antibacterial tests) and control compounds (e.g., ciprofloxacin) to minimize variability .
  • Dose-response validation : Perform IC₅₀/EC₅₀ assays in triplicate with statistical analysis (ANOVA) to identify outliers .
  • Structural analogs : Compare activity trends with derivatives (e.g., 3-(3-methoxyphenyl)-2-methylsulfanyl-quinazolin-4-one) to isolate substituent effects .

Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to study electronic properties (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Simulate interactions with biological targets (e.g., bacterial DNA gyrase) using AutoDock Vina. Validate with experimental IC₅₀ values .

Methodological Considerations for Experimental Design

Q. What experimental frameworks are suitable for studying environmental fate or degradation pathways?

  • INCHEMBIOL-inspired design : Conduct lab-scale stability studies under varied pH, UV light, and microbial conditions. Monitor degradation via HPLC-MS and assess toxicity using Daphnia magna bioassays .
  • Hydrolysis/oxidation tests : Expose the compound to H₂O₂ (oxidation) or acidic/basic media (hydrolysis) to identify breakdown products .

Q. How should researchers address solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) with PBS buffer. Validate biocompatibility via hemolysis assays .
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to enhance aqueous dispersion and bioavailability .

Data Interpretation and Contradiction Analysis

Q. Why might antioxidant activity vary between DPPH and ABTS assays for this compound?

  • Radical specificity : DPPH (lipid-soluble) and ABTS (aqueous) target different antioxidant mechanisms. Compare with standard antioxidants (e.g., ascorbic acid) and normalize data to Trolox equivalents .
  • Interference from substituents : Methoxy and thiophene groups may quench radicals differently. Use ESR spectroscopy to confirm radical scavenging pathways .

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